6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline
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Overview
Description
6-Methoxy-3-(4-piperazin-1-ylphenyl)quinoline is a quinoline derivative known for its diverse applications in medicinal chemistry and pharmacology. Quinoline derivatives are well-regarded for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, in particular, has garnered attention due to its unique structure, which combines a quinoline core with a piperazine moiety, enhancing its pharmacological potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with 6-methoxyquinoline and 4-(piperazin-1-yl)phenylboronic acid.
Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura cross-coupling reaction, where 6-methoxyquinoline is coupled with 4-(piperazin-1-yl)phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like toluene or ethanol, under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Green chemistry principles, such as solvent recycling and energy-efficient processes, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3-(4-piperazin-1-ylphenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to tetrahydroquinoline under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
6-Methoxy-3-(4-piperazin-1-ylphenyl)quinoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline involves its interaction with specific molecular targets:
Molecular Targets: It binds to enzymes and receptors involved in cell signaling pathways, such as kinases and G-protein coupled receptors.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
6-Methoxyquinoline: Shares the quinoline core but lacks the piperazine moiety.
4-(Piperazin-1-yl)phenylboronic acid: Contains the piperazine moiety but lacks the quinoline core.
Quinolinyl-pyrazoles: Another class of quinoline derivatives with different substituents
Uniqueness
6-Methoxy-3-(4-piperazin-1-ylphenyl)quinoline is unique due to its combined quinoline and piperazine structure, which enhances its biological activity and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C20H21N3O |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline |
InChI |
InChI=1S/C20H21N3O/c1-24-19-6-7-20-16(13-19)12-17(14-22-20)15-2-4-18(5-3-15)23-10-8-21-9-11-23/h2-7,12-14,21H,8-11H2,1H3 |
InChI Key |
YGCCEOILUPDWGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1)C3=CC=C(C=C3)N4CCNCC4 |
Origin of Product |
United States |
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